molecular formula C23H19N5O5S B14270629 6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid CAS No. 126513-98-2

6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid

Cat. No.: B14270629
CAS No.: 126513-98-2
M. Wt: 477.5 g/mol
InChI Key: PINCCYGPVXQRGR-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid is a complex organic compound known for its vibrant color properties and applications in dye chemistry. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid typically involves a multi-step process:

    Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

    Coupling Reaction: These diazonium salts are then coupled with naphthalenesulfonic acid derivatives under alkaline conditions to form the azo compound.

    Purification: The product is purified through recrystallization or other suitable methods to obtain the final compound in high purity.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired azo compound while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium dithionite, leading to the cleavage of the azo bonds.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium dithionite in aqueous solutions.

    Substitution: Halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Leads to the formation of quinones or other oxidized derivatives.

    Reduction: Produces amines and other reduced forms of the compound.

    Substitution: Results in halogenated or nitrated derivatives.

Scientific Research Applications

6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Employed in staining techniques for microscopy and histology.

    Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of high-performance dyes for textiles and other materials.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable azo bonds, which are responsible for its color properties. In biological systems, it can interact with cellular components, leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    6-Amino-4-hydroxy-2-naphthalenesulfonic acid: Another azo dye with similar structural features but different substitution patterns.

    2-Amino-8-hydroxynaphthalene-6-sulfonic acid: Shares the naphthalenesulfonic acid core but differs in the position of functional groups.

Uniqueness

6-Amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct color properties and reactivity compared to other similar compounds. This makes it particularly valuable in applications requiring precise color tuning and stability.

Properties

CAS No.

126513-98-2

Molecular Formula

C23H19N5O5S

Molecular Weight

477.5 g/mol

IUPAC Name

6-amino-4-hydroxy-3-[(2-methoxy-4-phenyldiazenylphenyl)diazenyl]naphthalene-2-sulfonic acid

InChI

InChI=1S/C23H19N5O5S/c1-33-20-13-17(26-25-16-5-3-2-4-6-16)9-10-19(20)27-28-22-21(34(30,31)32)11-14-7-8-15(24)12-18(14)23(22)29/h2-13,29H,24H2,1H3,(H,30,31,32)

InChI Key

PINCCYGPVXQRGR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC=CC=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O

Origin of Product

United States

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